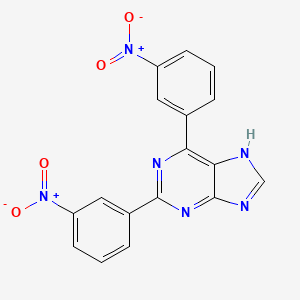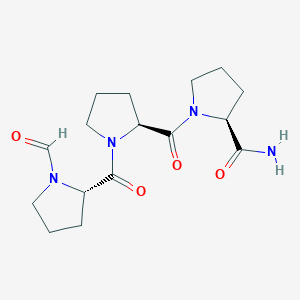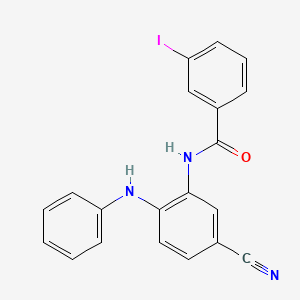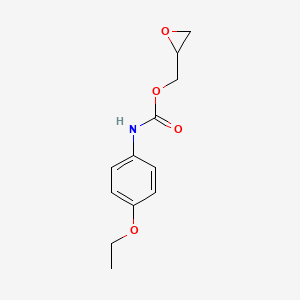
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate is a chemical compound that belongs to the class of organic carbamates. Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industrial applications. This compound features an oxirane ring and a carbamate group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate typically involves the reaction of an oxirane derivative with a phenyl carbamate. One common method is the reaction of (4-ethoxyphenyl)isocyanate with glycidol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of carbamate-based prodrugs.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate involves its reactive oxirane ring and carbamate group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with target molecules. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions are crucial for its applications in medicinal chemistry and biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Oxiran-2-yl)methyl (4-methoxyphenyl)carbamate: Similar structure but with a methoxy group instead of an ethoxy group.
(Oxiran-2-yl)methyl (4-chlorophenyl)carbamate: Contains a chlorine atom on the phenyl ring.
(Oxiran-2-yl)methyl (4-nitrophenyl)carbamate: Features a nitro group on the phenyl ring.
Uniqueness
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate is unique due to its ethoxy group, which can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
919289-25-1 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
oxiran-2-ylmethyl N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H15NO4/c1-2-15-10-5-3-9(4-6-10)13-12(14)17-8-11-7-16-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
Clé InChI |
IZIKTDXCBPHTRH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


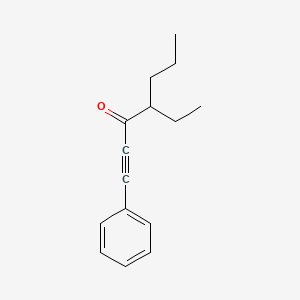
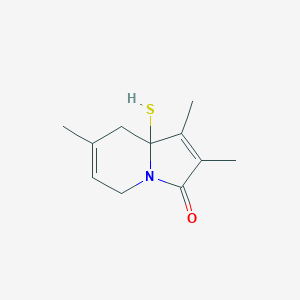

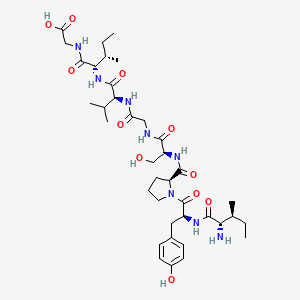



![lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide](/img/structure/B12612818.png)
